molecular formula C11H16F2NO4P B2594042 Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate CAS No. 191014-04-7

Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate

Cat. No.: B2594042
CAS No.: 191014-04-7
M. Wt: 295.223
InChI Key: UVOIZPWZPNFWLT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate is a chemical compound with the molecular formula C₁₁H₁₆F₂NO₄P and a molecular weight of 295.22 g/mol . This compound features a phosphonate group, a pyridine ring, and two fluorine atoms, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate typically involves the reaction of pyridine derivatives with diethyl phosphite and fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediates that are subsequently converted to the final product through specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, which have various applications in organic synthesis and material science .

Scientific Research Applications

Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate esters, allowing it to inhibit or modulate the activity of enzymes involved in various biochemical pathways. The fluorine atoms enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates and fluorinated pyridine derivatives, such as:

Uniqueness

Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate is unique due to its combination of a phosphonate group, a pyridine ring, and two fluorine atoms. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2NO4P/c1-3-17-19(16,18-4-2)11(12,13)10(15)9-7-5-6-8-14-9/h5-8,10,15H,3-4H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOIZPWZPNFWLT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=CC=N1)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC=CC=N1)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.